molecular formula C7H11BrNO3P B6610423 [3-(aminomethyl)phenyl]phosphonic acid hydrobromide CAS No. 2763758-69-4

[3-(aminomethyl)phenyl]phosphonic acid hydrobromide

Cat. No.: B6610423
CAS No.: 2763758-69-4
M. Wt: 268.04 g/mol
InChI Key: PXPSTSVATLNPSY-UHFFFAOYSA-N
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Description

[3-(aminomethyl)phenyl]phosphonic acid hydrobromide is a versatile chemical compound used in various scientific research fields. Its applications range from drug discovery to material science, making it an essential tool for understanding complex biological processes and developing innovative technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide typically involves the reaction of 3-(aminomethyl)phenylphosphonic acid with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrobromide salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

[3-(aminomethyl)phenyl]phosphonic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperature, pH, and solvent choice .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phenyl compounds. These products have diverse applications in research and industry .

Scientific Research Applications

[3-(aminomethyl)phenyl]phosphonic acid hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(aminomethyl)phenyl]phosphonic acid hydrobromide include:

    1-aminoalkylphosphonic acids: These compounds have similar structures and chemical properties.

    Phosphonic acid quaternary ammonium salts: These compounds share similar functional groups and reactivity.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable tool in various research fields, distinguishing it from other similar compounds .

Biological Activity

[3-(aminomethyl)phenyl]phosphonic acid hydrobromide is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a phosphonic acid group and an aminomethyl phenyl moiety, suggesting diverse interactions with biological systems. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9_9H12_12BrN2_2O3_3P
  • Molecular Weight : 303.08 g/mol
  • Structure : The compound features a phenyl ring substituted with an aminomethyl group and a phosphonic acid moiety, which may influence its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and interact with various biomolecules. The phosphonic acid group is known to mimic phosphate groups in biological systems, potentially allowing the compound to interfere with signaling pathways involving phosphorylation.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific phosphatases or kinases, altering cellular signaling cascades.
  • Receptor Interaction : It might bind to receptors involved in neurotransmission or cell growth, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of phosphonic acids can exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or metabolic pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Some studies indicate that phosphonic acids can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anticancer Activity : There is emerging evidence that compounds containing phosphonic acid moieties may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators.
  • Neuroprotective Effects : Research indicates potential neuroprotective roles, possibly through the inhibition of neuroinflammatory processes.

Case Studies

  • Antimicrobial Activity : A study demonstrated that a related phosphonic acid derivative exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was proposed to involve interference with peptidoglycan synthesis, leading to cell lysis.
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Neuroprotection : Experimental models have indicated that the compound may reduce oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress in neurons

Table 2: Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHighModerate
Phosphonoformic AcidHighModerateLow
Aminoalkyl Phosphonate DerivativesLowHighHigh

Properties

IUPAC Name

[3-(aminomethyl)phenyl]phosphonic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO3P.BrH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPSTSVATLNPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrNO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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